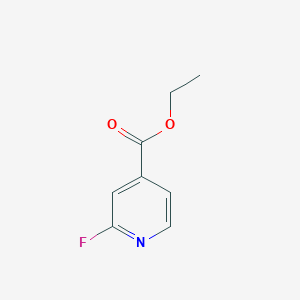

Ethyl 2-fluoroisonicotinate

Descripción

Importance of Organofluorine Chemistry in Medicinal and Agrochemical Applications

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research due to its profound impact on the life sciences. numberanalytics.commdpi.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org These changes often lead to enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats), and improved bioavailability, which are highly desirable traits for bioactive molecules. numberanalytics.commdpi.com

The strategic incorporation of fluorine is a well-established strategy in drug discovery and development. An estimated 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. mdpi.com Prominent examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.comwikipedia.org The agrochemical industry also heavily relies on fluorination; approximately 30-50% of commercial agrochemicals, such as herbicides and insecticides, are organofluorine compounds. mdpi.comwikipedia.org In recent years, the trend has accelerated, with over 30% of newly registered drugs and 60% of pesticides being fluorinated organic compounds. mdpi.com This widespread application underscores the critical role of fluorine in creating effective and stable molecules for medicine and agriculture. nih.gov

Significance of Pyridine (B92270) Ring Systems as Core Scaffolds in Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.netnumberanalytics.com Structurally related to benzene, its planar, conjugated system is found in a vast array of natural products, including vitamins like nicotinic acid (a form of Vitamin B3), and complex alkaloids. researchgate.netnih.gov First isolated from coal tar in 1849, pyridine and its derivatives have become indispensable building blocks for synthesizing more complex molecules. numberanalytics.com

The presence of the nitrogen atom makes the pyridine ring a weak base and imparts unique electronic characteristics, influencing its reactivity. numberanalytics.comjchemrev.com This allows for a wide range of chemical modifications. Pyridine scaffolds are prevalent in FDA-approved drugs, where they often enhance pharmacokinetic and pharmacodynamic properties by participating in hydrogen bonding and other molecular interactions. nih.govjchemrev.com Their versatility makes them a frequent choice for the development of new pharmaceuticals, agrochemicals, and materials. researchgate.netnumberanalytics.com The synthesis of functionalized pyridines is a major focus in organic chemistry, driven by their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netjchemrev.com

Strategic Value of Fluorinated Pyridine Esters as Synthetic Intermediates

Fluorinated pyridine esters represent a class of compounds that combines the beneficial properties of both organofluorines and pyridines. These molecules serve as highly valuable synthetic intermediates, or "building blocks," for constructing more elaborate chemical structures. mdpi.comvulcanchem.com The presence of a fluorine atom on the pyridine ring offers the stability and unique electronic properties associated with organofluorine compounds. Simultaneously, the ester group provides a reactive handle for further chemical transformations, such as hydrolysis, amidation, or reduction.

These intermediates are particularly prized in medicinal and materials chemistry. vulcanchem.com The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups onto the pyridine ring. google.com This dual functionality—a modifiable ester group and a reactive fluorinated ring—provides chemists with a powerful and flexible platform for creating novel, highly functionalized molecules with tailored properties for pharmaceutical and agrochemical applications. myskinrecipes.coma2bchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPQNOTIZSSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Fluoroisonicotinate

Electrochemical Synthesis Pathways

Electrochemical fluorination offers a direct and often more environmentally benign alternative to traditional methods that may use hazardous reagents. numberanalytics.com Anodic oxidation, in particular, has been explored for the synthesis of fluorinated heterocycles. acs.org

Anodic Monofluorination of Isonicotinic Acid Esters

The direct anodic monofluorination of ethyl isonicotinate (B8489971) has been demonstrated as a viable method to produce ethyl 2-fluoroisonicotinate. researchgate.net This process involves the electrochemical oxidation of the substrate at an anode in the presence of a fluoride (B91410) ion source. researchgate.netfluorine1.ru The reaction proceeds via the generation of a radical cation intermediate, which is then attacked by a fluoride ion. nih.gov

The efficiency and yield of the anodic fluorination of ethyl isonicotinate are significantly influenced by the electrolyte concentration and the applied anodic potential. numberanalytics.comresearchgate.net

Electrolyte Concentration: An increase in the concentration of the supporting electrolyte, such as triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF), has been shown to improve the yield of ethyl 2-fluoroisonicotinate. researchgate.netfluorine1.ru Higher electrolyte concentrations enhance the conductivity of the solution and increase the availability of fluoride ions at the anode surface, which facilitates the fluorination reaction. numberanalytics.com However, excessively high concentrations can sometimes lead to anomalous reactions or decreased yields. nasa.gov

Applied Potential: The application of a relatively lower anodic potential is crucial for achieving a reasonable yield of the desired monofluorinated product. researchgate.netresearchgate.net Higher potentials can lead to the decomposition of the electrolyte or solvent system and may promote overoxidation of the substrate or the product, resulting in lower yields and the formation of unwanted byproducts. researchgate.netresearchgate.net The potential should be controlled to be slightly higher than the oxidation potential of the substrate to ensure selective fluorination. acs.org

Table 1: Effect of Electrolytic Conditions on Anodic Fluorination of Ethyl Isonicotinate

| Parameter | Condition | Observed Effect on Ethyl 2-fluoroisonicotinate Synthesis |

|---|---|---|

| Electrolyte Conc. | Increased (e.g., Et3N·3HF) | Improved yield and conversion. researchgate.netfluorine1.ru |

| Applied Potential | Lower Anodic Potential | Improved yield, reduced byproduct formation. researchgate.net |

| Applied Potential | Higher Anodic Potential | Decomposition of electrolyte/solvent, decreased yield. researchgate.netresearchgate.net |

The choice of solvent plays a critical role in the success of anodic fluorination, affecting both the efficiency of the reaction and the regioselectivity of fluorination. nih.govacs.org

Reaction Efficiency: Solvents like acetonitrile (B52724) (MeCN) have been used, but can sometimes lead to severe anode passivation, where a nonconductive polymer film forms on the anode, hindering the electrolysis. acs.orgacs.org In contrast, dimethoxyethane (DME) has been found to be a superior solvent in many cases, as it can suppress passivation and enhance the nucleophilicity of the fluoride ions. nih.govacs.org The use of a mixed solvent system, such as DME and MeCN, can also be effective, with the product yield often increasing with a higher proportion of DME. acs.orgacs.org

Regioselectivity: The solvent can influence the orientation of the substrate at the anode surface, thereby affecting where the fluorine atom is introduced. While direct studies on ethyl isonicotinate are specific, general principles suggest that coordinating solvents can stabilize intermediates and direct the fluorination to a particular position. google.com In the case of ethyl isonicotinate, fluorination occurs preferentially at the 2-position of the pyridine (B92270) ring.

Influence of Electrolyte Concentration and Applied Potential

Transition-Metal Catalyzed Fluorination Strategies

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of organic molecules, including fluorination.

C-H Fluorination with Silver(II) Fluoride

A notable method for the direct C-H fluorination of pyridines is the use of silver(II) fluoride (AgF₂). acs.org This reagent has been successfully employed for the site-selective fluorination of various pyridine derivatives at the 2-position. orgsyn.orggoogle.com The reaction is highly tolerant of different functional groups and proceeds under mild conditions, often at room temperature. orgsyn.orggoogle.com While direct examples for ethyl isonicotinate are part of broader studies, the methodology is applicable to pyridines with electron-withdrawing groups. escholarship.org The reaction is sensitive to moisture and should be conducted under anhydrous conditions. orgsyn.org

Classical Organic Synthesis Routes

Before the advent of modern electrochemical and catalytic methods, classical organic synthesis provided the foundational routes to fluorinated heterocycles. These methods often involve multiple steps and harsher conditions.

Halogen Exchange (Halex) Reaction: The Halex reaction is a type of nucleophilic aromatic substitution where a leaving group, typically a chloride or bromide, is displaced by a fluoride ion. acsgcipr.org This method is widely used for the industrial synthesis of fluoroaromatics. acsgcipr.org For the synthesis of ethyl 2-fluoroisonicotinate, a precursor such as ethyl 2-chloroisonicotinate would be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling aprotic solvent. acsgcipr.orgthieme-connect.com Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

Balz-Schiemann Reaction: The Balz-Schiemann reaction is a traditional method for introducing fluorine into an aromatic ring starting from an amino group. acs.org This reaction involves the diazotization of an aminopyridine, such as ethyl 2-aminoisonicotinate, with a nitrite (B80452) source in the presence of fluoboric acid (HBF₄) or other fluoride sources to form a diazonium fluoborate salt. chemicalbook.comlookchem.com Thermal decomposition of this intermediate salt then yields the desired fluoropyridine. lookchem.com However, this method can be limited by the potential instability of the diazonium intermediates. acs.org

Esterification Protocols for 2-Fluoroisonicotinic Acid

The conversion of 2-fluoroisonicotinic acid to its corresponding ethyl ester, ethyl 2-fluoroisonicotinate, is a crucial step in many synthetic routes. This transformation is typically achieved through esterification, a reaction that combines an alcohol and a carboxylic acid. chemguide.co.uk The Fischer-Speier esterification is a classic and widely employed method for this purpose. masterorganicchemistry.comwikipedia.org

The Fischer esterification is an acid-catalyzed reaction that establishes equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the reaction is often driven forward by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.combyjus.com Common acid catalysts for this process include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. byjus.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.uk A series of proton transfers follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to yield the protonated ester. masterorganicchemistry.combyjus.com Finally, deprotonation of the ester regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.comchemguide.co.uk

For the synthesis of ethyl 2-fluoroisonicotinate, 2-fluoroisonicotinic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. The reaction mixture is typically heated to facilitate the reaction. chemguide.co.uk The specific conditions, such as reaction time and temperature, can be optimized to maximize the yield of the desired ester.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| 2-Fluoroisonicotinic Acid | Ethanol | Acid (e.g., H₂SO₄, TsOH) | Ethyl 2-fluoroisonicotinate | Reversible reaction; driven by excess alcohol or water removal. masterorganicchemistry.combyjus.com |

Balz-Schiemann Type Reactions for Fluoropyridine Ester Formation

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring, including pyridine systems. jk-sci.comwikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org This strategy is particularly useful for synthesizing fluorinated pyridine derivatives that may not be readily accessible through other means. acs.orggoogle.com

The process begins with the diazotization of an appropriate aminopyridine precursor. This is typically achieved by treating the amine with a diazotizing agent, such as sodium nitrite, in the presence of an acid like tetrafluoroboric acid (HBF₄) at low temperatures. google.comnii.ac.jp This forms an aryldiazonium tetrafluoroborate salt. jk-sci.com This salt is often isolated and then thermally decomposed to yield the desired aryl fluoride, with the concurrent evolution of nitrogen gas and boron trifluoride. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and expand its applicability. These include the use of different counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide better results. wikipedia.org Furthermore, conducting the reaction under photochemical conditions can offer a milder alternative to thermal decomposition, potentially avoiding the degradation of sensitive substrates. nih.gov Continuous flow protocols have also been developed to handle the potentially unstable diazonium salt intermediates more safely and efficiently. researchgate.net

In the context of synthesizing ethyl 2-fluoroisonicotinate, a suitable starting material would be an amino-substituted pyridine ester. For instance, the synthesis of ethyl 3-fluoroisonicotinate has been achieved from 4-(ethoxycarbonyl)pyridine-3-diazonium tetrafluoroborate. nih.gov A similar approach could be envisioned for the 2-fluoro isomer, starting from the corresponding 2-amino isonicotinate derivative. The diazotization of the amino group, followed by the Balz-Schiemann reaction, would introduce the fluorine atom at the 2-position of the pyridine ring.

| Precursor | Reagents | Intermediate | Product | Key Features |

| Aminopyridine Ester | 1. Diazotizing Agent (e.g., NaNO₂) 2. Fluorinating Source (e.g., HBF₄) | Diazonium Tetrafluoroborate Salt | Fluoropyridine Ester | Involves formation and decomposition of a diazonium salt. jk-sci.comwikipedia.org Can be performed thermally or photochemically. wikipedia.orgnih.gov |

Chemical Reactivity and Transformation of Ethyl 2 Fluoroisonicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The fluorine atom at the C2 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring. gcwgandhinagar.comuoanbar.edu.iq The rate of reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster—320 times faster—than the reaction of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituted compound. nih.gov This allows SNAr reactions to proceed under milder conditions. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. For instance, the reaction of 4-iodo-2-fluoropyridine with benzimidazole (B57391) proceeds selectively at the fluorine-substituted position. rsc.org The high reactivity and selectivity of the fluorine atom make it a valuable tool for the late-stage functionalization of complex molecules, a critical process in medicinal chemistry. nih.gov

The general scheme for nucleophilic substitution is as follows:

Figure 1: General scheme for nucleophilic substitution on Ethyl 2-fluoroisonicotinate.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. eie.grtcichemicals.com Ethyl 2-fluoroisonicotinate can participate in these reactions, primarily through the activation of the C-F bond, to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions. rsc.org While the C-F bond is generally less reactive than other carbon-halogen bonds in palladium-catalyzed reactions, its activation can be achieved under specific conditions, often requiring specialized ligands. mdpi.com For example, 2-fluoropyridine derivatives can serve as ligands in palladium-catalyzed aerobic oxidative coupling reactions, demonstrating improved chemo- and regioselectivity. nih.gov

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, can be performed with fluoropyridines. Although challenging, the use of appropriate palladium catalysts and conditions can facilitate the reaction between ethyl 2-fluoroisonicotinate and various boronic acids or their esters. mdpi.comuwindsor.ca Similarly, the Sonogashira coupling, which forms carbon-carbon triple bonds, has been successfully applied to fluoropyridines, such as in the reaction of 4-iodo-2-fluoropyridine with phenylacetylene (B144264) in the presence of a palladium catalyst. rsc.orggoogleapis.com

The Heck reaction, another palladium-catalyzed process, can also be utilized. For example, the vinylation of 3-bromoquinolin-2(1H)-one derivatives with ethyl acrylate (B77674) has been achieved using a palladium catalyst. mdpi.com

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Pd catalyst, Base, Aryl/Vinyl boronic acid | Aryl/Vinyl substituted isonicotinate (B8489971) |

| Sonogashira | Pd catalyst, Cu co-catalyst, Base, Terminal alkyne | Alkynyl substituted isonicotinate |

| Heck | Pd catalyst, Base, Alkene | Alkenyl substituted isonicotinate |

| Negishi | Pd or Ni catalyst, Organozinc reagent | Alkyl/Aryl substituted isonicotinate |

Other Transition Metal-Mediated Coupling Reactions

Besides palladium, other transition metals like nickel can also catalyze cross-coupling reactions involving fluoropyridines. tcichemicals.comresearchgate.net Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity patterns. The Kumada coupling, for instance, which utilizes Grignard reagents, can be catalyzed by nickel to form C-C bonds. researchgate.net

Transition-metal-free coupling reactions have also been developed, often proceeding through radical or aryne pathways. cas.cn These methods offer a more sustainable approach to the synthesis of substituted pyridines. cas.cn

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgic.ac.ukslideshare.net This allows for the synthesis of a wide range of derivatives from a common starting material like ethyl 2-fluoroisonicotinate.

The ester and fluoro groups of ethyl 2-fluoroisonicotinate can be transformed into various other functionalities. For example, the fluorine atom can be replaced by other halogens through halogen exchange reactions, although this is less common than nucleophilic substitution with other groups. wikipedia.org

Derivatization strategies often involve a sequence of reactions. For example, a nucleophilic substitution to introduce a new functional group at the C2 position can be followed by a transformation of the ester group. rsc.org This stepwise approach allows for the synthesis of polysubstituted pyridines with diverse functionalities. nih.govcore.ac.ukorganic-chemistry.orgorganic-chemistry.org

Reactions Involving the Ester Moiety

The ester group in ethyl 2-fluoroisonicotinate can undergo a variety of transformations common to esters. solubilityofthings.com

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoroisonicotinic acid, under either acidic or basic conditions. libretexts.org This carboxylic acid can then be used in further reactions, such as amide bond formation.

Reduction : The ester can be reduced to a primary alcohol, (2-fluoropyridin-4-yl)methanol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. ic.ac.uklibretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can allow for the isolation of the intermediate aldehyde, 2-fluoroisonicotinaldehyde. libretexts.orgvanderbilt.edu

Amidation : The ester can be directly converted to an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst.

Grignard Reaction : Reaction with Grignard reagents (R-MgX) can convert the ester into a tertiary alcohol. libretexts.org This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.org

Claisen Condensation : The ester can participate in Claisen condensation reactions, where it acts as both a nucleophile (after deprotonation at the α-carbon, if applicable) and an electrophile, to form β-keto esters. solubilityofthings.com

| Reagent | Product |

| H₃O⁺ or OH⁻ | 2-Fluoroisonicotinic acid |

| 1. LiAlH₄ 2. H₂O | (2-Fluoropyridin-4-yl)methanol |

| 1. DIBAL-H 2. H₂O | 2-Fluoroisonicotinaldehyde |

| RNH₂ | N-Alkyl-2-fluoroisonicotinamide |

| 1. 2 R-MgX 2. H₂O | Tertiary alcohol |

Strategic Applications of Ethyl 2 Fluoroisonicotinate in Organic Synthesis

Development of Complex Heterocyclic Systems

The unique reactivity of ethyl 2-fluoroisonicotinate makes it an important starting material for the construction of elaborate heterocyclic structures. It serves as a foundational scaffold that can be elaborated into more complex substituted pyridines and fused polycyclic systems.

The fluorine atom at the 2-position of the ethyl 2-fluoroisonicotinate ring is a key feature for its use in synthesizing substituted pyridine (B92270) scaffolds. This fluorine acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents at this position. vulcanchem.com This reactivity creates an electron-deficient center on the pyridine ring, facilitating reactions with various nucleophiles. vulcanchem.com

For instance, amines can readily displace the fluoride (B91410) to form 2-aminopyridine (B139424) derivatives. This transformation is fundamental in building more complex molecular architectures, as demonstrated in syntheses where ethyl 2-fluoronicotinate, a structural isomer, is reacted with ethanolamine (B43304) to yield a substituted product. whiterose.ac.uk This type of reaction provides a direct and efficient pathway to highly functionalized pyridines, which are prevalent motifs in medicinal chemistry and materials science. vulcanchem.comnih.gov The ability to easily introduce new functional groups at a specific position makes ethyl 2-fluoroisonicotinate a valuable tool for creating diverse pyridine-based molecules. ijpsonline.comijpsonline.com

Ethyl 2-fluoroisonicotinate is also a precursor for building fused polycyclic heteroarenes, such as azaquinazolinones (also known as pyridopyrimidones). The synthesis of these complex structures often involves a multi-step sequence that begins with the modification of the pyridine core. whiterose.ac.uk

A common strategy involves an initial nucleophilic substitution at the 2-position, followed by intramolecular cyclization reactions. For example, a pyridine scaffold derived from a related fluorinated precursor can undergo a rhodium-catalyzed C-H amidation and subsequent cyclization to form the fused ring system of an azaquinazolinone. whiterose.ac.uk This methodology transforms the simple pyridine derivative into a more complex, medicinally relevant heterocyclic scaffold. whiterose.ac.uk The synthesis of quinazolinone-based structures is of significant interest due to their presence in numerous biologically active compounds, including kinase inhibitors. whiterose.ac.ukmarquette.edu General synthetic methods for quinazolinones often involve the cyclization of 2-aminobenzamides or related structures, highlighting the importance of intermediates that can be generated from precursors like ethyl 2-fluoroisonicotinate. marquette.eduresearchgate.net

Synthesis of Substituted Pyridine Scaffolds

Contribution to Chemical Building Block Libraries for Diversification

In modern chemical research, particularly in drug discovery and materials science, the availability of diverse chemical building block libraries is crucial. Ethyl 2-fluoroisonicotinate is a prime example of a heterocyclic building block that contributes significantly to this chemical space. vulcanchem.comsigmaaldrich.com Its utility stems from its dual functionality: the reactive fluoropyridine core and the modifiable ester group. vulcanchem.com

This compound and its derivatives are used to generate large collections of novel molecules for screening and development purposes. a2bchem.comambeed.combldpharm.com The presence of the fluorine atom is particularly advantageous, as incorporating fluorine into organic molecules can enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov Researchers utilize ethyl 2-fluoroisonicotinate as a starting point to systematically create series of related compounds, allowing for the exploration of structure-activity relationships (SAR). For example, it serves as a prosthetic group for the fluorination of peptides and proteins, enabling the creation of novel radiolabeled biomolecules for imaging applications. iaea.org This role as a versatile and fluorinated scaffold makes it a valuable component in libraries aimed at discovering new pharmaceuticals and agrochemicals. vulcanchem.comsigmaaldrich.com

Precursor for Advanced Fluorinated Compounds in Specialized Fields

The strategic incorporation of fluorine is a widely used tactic in the design of specialized molecules for medicine and agriculture. Ethyl 2-fluoroisonicotinate serves as a key precursor for advanced fluorinated compounds in these fields. myskinrecipes.comamericanelements.com

Ethyl 2-fluoroisonicotinate is an important intermediate in the synthesis of pharmaceutical compounds. vulcanchem.commyskinrecipes.com Fluorinated heterocycles are common features in many modern drugs due to the beneficial effects of fluorine on their pharmacokinetic and pharmacodynamic profiles. vulcanchem.comnih.gov The compound is used in the development of various therapeutic agents, including kinase inhibitors for cancer treatment. googleapis.com Its role extends to the field of medical imaging, where its radio-labeled counterpart, ethyl 2-[18F]fluoroisonicotinate, is synthesized as an intermediate for creating positron emission tomography (PET) tracers. iaea.org These tracers, such as those used to label chemotactic peptides, are vital for non-invasive diagnostic procedures. nih.goviaea.org The ability to use this compound to construct complex, fluorinated molecules makes it a cornerstone in the drug discovery process. mdpi.com

In addition to its role in pharmaceuticals, ethyl 2-fluoroisonicotinate is a building block in the agrochemical industry. vulcanchem.commyskinrecipes.com A significant percentage of commercial agrochemicals, such as pesticides and herbicides, contain fluorine. nih.gov The inclusion of fluorine can lead to increased efficacy, greater stability, and improved transport properties of the active ingredients. Ethyl 2-fluoroisonicotinate provides a reliable and efficient route to introduce a fluorinated pyridine moiety into potential agrochemical candidates. myskinrecipes.comsmolecule.com While specific commercial products derived from this exact precursor are proprietary, its classification as an agrochemical intermediate highlights its importance in the development pipeline for new crop protection agents. vulcanchem.commyskinrecipes.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Ethyl 2-fluoroisonicotinate. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule can be obtained.

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In Ethyl 2-fluoroisonicotinate, the ethyl group and the three protons on the pyridine (B92270) ring give rise to characteristic signals.

The ethyl group protons typically appear as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

The protons on the pyridine ring (H-3, H-5, and H-6) exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the ester group and the fluorine atom. The fluorine atom, in particular, introduces additional splitting (J-coupling) to the adjacent proton (H-3) and, to a lesser extent, to more distant protons.

Table 1: Representative ¹H NMR Data for Ethyl Ester and Fluoropyridine Moieties Note: Specific experimental data for Ethyl 2-fluoroisonicotinate is not widely available in the public domain. The data below is representative of similar structural motifs found in other molecules.

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |

| Ethyl -CH₃ | 1.3 - 1.4 | Triplet (t) | 7.1 |

| Ethyl -CH₂- | 4.3 - 4.4 | Quartet (q) | 7.1 |

| Pyridine Ring H-3 | ~7.2 | Doublet of doublets (dd) | J(H-H) ≈ 5 Hz, J(H-F) ≈ 3 Hz |

| Pyridine Ring H-5 | ~7.8 | Singlet or narrow multiplet | - |

| Pyridine Ring H-6 | ~8.5 | Doublet (d) | J(H-H) ≈ 5 Hz |

Fluorine-19 NMR is a powerful technique for fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. d-nb.inforesearchgate.net The chemical shift of the fluorine atom in Ethyl 2-fluoroisonicotinate is highly sensitive to its electronic environment. For 2-fluoropyridine (B1216828) derivatives, the ¹⁹F chemical shift typically appears in a specific region of the spectrum. spectrabase.com The signal will be split by coupling to the adjacent proton (H-3) and potentially show smaller, long-range couplings to other protons on the ring. vt.edu The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex structures and identifying fluorinated species unambiguously. dovepress.com

Table 2: Representative ¹⁹F NMR Data for 2-Fluoropyridine Derivatives Note: Specific experimental data for Ethyl 2-fluoroisonicotinate is not widely available. Data is based on typical values for 2-fluoropyridines.

| Nucleus | Chemical Shift (δ) ppm (Typical Range vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz (Typical Range) |

| C2-F | -60 to -70 | Doublet of doublets (dd) or multiplet | J(F-H3) ≈ 3 Hz, other long-range J(F-H) |

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 2-fluoroisonicotinate produces a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbon atom directly bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. Other carbons in the pyridine ring will also exhibit smaller C-F couplings (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Data for Ethyl 2-fluoroisonicotinate Note: Specific experimental data is not readily available. Predicted values are based on analogous structures and known substituent effects.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted Range) | C-F Coupling Constant (J) Hz (Typical Range) |

| Ethyl -CH₃ | ~14 | - |

| Ethyl -CH₂- | ~62 | - |

| Pyridine C-2 | ~163 | ¹JCF ≈ 240 |

| Pyridine C-3 | ~109 | ²JCF ≈ 39 |

| Pyridine C-4 | ~148 | ³JCF ≈ 16 |

| Pyridine C-5 | ~122 | ⁴JCF ≈ 4 |

| Pyridine C-6 | ~150 | ³JCF ≈ 9 |

| Carbonyl C=O | ~164 | - |

To definitively assign all proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the pyridine ring and the ethyl group. Cross-peaks would be expected between H-3 and H-4 (if coupling exists), and between the ethyl CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C spectra.

Carbon (¹³C) NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisderpharmachemica.com

Mass spectrometry is used to determine the molecular weight of Ethyl 2-fluoroisonicotinate and to gain structural information from its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. epa.govepa.gov It is routinely used to confirm the identity and assess the purity of synthesized compounds like Ethyl 2-fluoroisonicotinate.

In a typical LC-MS analysis, the sample is first passed through an LC column to separate the target compound from any impurities or starting materials. The eluent from the LC is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the molecular ion [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, which confirms the molecular weight of the compound. For Ethyl 2-fluoroisonicotinate (C₈H₈FNO₂), the expected monoisotopic mass is 169.05 g/mol .

Table 4: LC-MS Data for Ethyl 2-fluoroisonicotinate

| Technique | Mode | Expected Ion [M+H]⁺ (m/z) | Purpose |

| LC-MS | ESI+ | 170.06 | Molecular Weight Confirmation and Purity Assessment |

By inducing fragmentation of the molecular ion (e.g., in MS/MS experiments), characteristic fragment ions can be generated. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for Ethyl 2-fluoroisonicotinate would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester side chain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. For Ethyl 2-fluoroisonicotinate, these spectra would be characterized by vibrations originating from the ethyl ester group and the 2-fluoropyridine ring. While a dedicated, complete experimental spectral analysis for Ethyl 2-fluoroisonicotinate is not widely published, the expected characteristic absorption and scattering bands can be reliably predicted based on extensive data available for structurally related compounds, such as ethyl esters and fluorinated pyridines. docbrown.inforesearchgate.netcore.ac.ukresearchgate.netnih.gov

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. For aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹. docbrown.infolibretexts.org The presence of the electron-withdrawing fluorine atom and the pyridine ring may slightly shift this frequency. In addition to the C=O stretch, the ester group is characterized by two C-O stretching vibrations, which are typically found in the 1000-1300 cm⁻¹ region. libretexts.orgspectroscopyonline.com For instance, in ethyl acetate, these C-O stretching absorptions are observed around 1230-1250 cm⁻¹. docbrown.info

The 2-fluoropyridine moiety contributes several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. core.ac.uklibretexts.org The C-F stretching vibration is also a key diagnostic feature, although its position can vary. In 2-fluoropyridine, the C-F stretch is influenced by the ring's π bonding system. researchgate.netnih.gov Vibrations associated with the pyridine ring itself, including C-C and C-N stretching, occur in the 1400-1600 cm⁻¹ region. core.ac.uk

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the ester is also observable in the Raman spectrum, though its intensity can vary. Aromatic ring vibrations, particularly the symmetric ring breathing mode of the pyridine ring, are often strong and sharp in Raman spectra, providing a clear fingerprint for the heterocyclic core. cdnsciencepub.comxmu.edu.cn The various C-H stretching and bending modes are also active in Raman scattering. core.ac.uk Due to the principles of mutual exclusion for centrosymmetric molecules (which does not strictly apply here), some vibrations may be strong in Raman and weak in IR, or vice versa, making the combination of both techniques ideal for a comprehensive structural assignment.

A summary of the expected key vibrational frequencies for Ethyl 2-fluoroisonicotinate, based on analogous compounds, is presented below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Ester (C=O) | Stretching | 1735–1750 | Strong | Medium-Strong |

| Ester (C-O) | Stretching | 1000–1300 | Strong | Medium |

| Aromatic (C-H) | Stretching | 3000–3100 | Medium | Medium |

| Pyridine Ring | Ring Stretching | 1400–1600 | Medium-Strong | Strong |

| Alkyl (C-H) | Stretching | 2845–2975 | Medium | Medium |

| C-F | Stretching | 1200-1300 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for Ethyl 2-fluoroisonicotinate is not publicly available, its solid-state architecture can be inferred by examining the crystal structures of closely related compounds, such as ethyl isonicotinate (B8489971) and other substituted pyridine derivatives. nih.govnih.govnih.govidsi.mdresearchgate.net

From the analysis of analogous structures, it is anticipated that Ethyl 2-fluoroisonicotinate would crystallize in a common crystal system such as monoclinic or triclinic. For example, the related compound tetraaquabis(ethylisonicotinate)cobalt(II) disaccharinate crystallizes in the monoclinic system with the space group P2(1)/c. nih.gov Another related molecule, 2-(1H-Benzotriazol-1-yl)-1-(3-methoxybenzoyl)ethyl isonicotinate, crystallizes in the triclinic system. nih.gov

The molecular conformation would be dictated by the spatial arrangement of the ethyl ester group relative to the fluorinated pyridine ring. The planarity of the pyridine ring is a key feature, while the ethyl group of the ester may exhibit some degree of conformational flexibility or disorder within the crystal lattice. The fluorine atom and the ester group, being key substituents, would significantly influence the electronic distribution and packing of the molecules in the crystal.

A hypothetical table summarizing potential crystallographic parameters for Ethyl 2-fluoroisonicotinate, extrapolated from related structures, is provided below.

| Parameter | Hypothetical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Length (C=O) | ~1.20 - 1.23 Å |

| Key Bond Length (C-O, ester) | ~1.33 - 1.45 Å |

| Key Bond Length (C-F) | ~1.32 - 1.36 Å |

| Key Intermolecular Interactions | C-H···O, C-H···N, π–π stacking, C-H···F |

Computational and Theoretical Approaches to Ethyl 2 Fluoroisonicotinate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of ethyl 2-fluoroisonicotinate. arabjchem.orgbohrium.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The presence of the fluorine atom at the 2-position and the ethyl ester group at the 4-position of the pyridine (B92270) ring significantly influences the electronic properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect, which can be quantified through calculations of molecular electrostatic potential (MEP) and atomic charges. The MEP surface identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For ethyl 2-fluoroisonicotinate, the regions around the nitrogen and oxygen atoms are expected to be electron-rich (negative potential), while the area around the carbon atom attached to the fluorine is electron-deficient (positive potential).

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. For substituted pyridines, these parameters are sensitive to the nature and position of substituents. arabjchem.org

Table 1: Calculated Electronic Properties of Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.54 | 6.24 | 2.21 |

| 2-Fluoropyridine (B1216828) | -7.02 | -0.89 | 6.13 | 3.15 |

| Ethyl Isonicotinate (B8489971) | -6.95 | -1.23 | 5.72 | 2.89 |

| Ethyl 2-Fluoroisonicotinate (Predicted) | -7.21 | -1.55 | 5.66 | 3.50 |

Note: The values for Ethyl 2-Fluoroisonicotinate are predicted based on trends observed in related compounds. Actual DFT calculations would be required for precise values.

Reactivity indices derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide further quantitative measures of reactivity. These indices help in understanding the molecule's behavior in various chemical reactions.

Mechanistic Studies of Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of synthetic transformations leading to ethyl 2-fluoroisonicotinate. One common synthetic route involves the fluorination of a corresponding precursor, such as ethyl isonicotinate, or the esterification of 2-fluoroisonicotinic acid.

Mechanistic studies often employ DFT to map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. For instance, in the nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom, computational studies can model the formation of the Meisenheimer intermediate, a key step in the process. acs.org The calculations can reveal the activation energy barriers for different pathways, helping to understand the reaction kinetics and regioselectivity.

For example, the synthesis of 2-fluoropyridines can be achieved through various methods, including the use of fluorinating agents like silver(II) fluoride (B91410) (AgF₂). researchgate.net DFT calculations can help rationalize the observed selectivity and reaction conditions by modeling the interaction of the substrate with the fluorinating agent and identifying the lowest energy reaction pathway. acs.org These studies can clarify the role of catalysts and solvents in the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape of flexible molecules like ethyl 2-fluoroisonicotinate. researchgate.netmdpi.com The molecule possesses several rotatable bonds, primarily in the ethyl ester group, which can lead to various conformers. MD simulations track the atomic motions of the molecule over time, providing insights into its dynamic behavior and the relative populations of different conformations in various environments, such as in solution or in a protein binding site. researchgate.net

The results of MD simulations can be used to calculate various properties, including the average conformation, root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand solvation effects. mdpi.com

Table 2: Conformational Properties of Ethyl Ester Containing Compounds

| Compound | Dihedral Angle (O=C-O-C) | Predominant Conformation | Energy Barrier for Rotation (kcal/mol) |

| Ethyl Acetate | ~180° | Trans | ~5 |

| Ethyl Benzoate | ~0° or ~180° | Planar (syn/anti) | ~6-8 |

| Ethyl 2-Fluoroisonicotinate (Predicted) | ~0° or ~180° | Near-planar | ~7-9 |

Note: The values for Ethyl 2-Fluoroisonicotinate are predicted based on analogous aromatic esters. The planarity can be influenced by the steric and electronic effects of the fluorine substituent.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netbrieflands.com For ethyl 2-fluoroisonicotinate and its derivatives, QSAR studies can be employed to predict their potential as, for example, enzyme inhibitors or their reactivity in certain chemical transformations. nih.gov

In a QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity or reactivity. This model can subsequently be used to predict the properties of new, untested compounds. researchgate.net

For instance, the reactivity of substituted 2-fluoropyridines in SNAr reactions has been correlated with their LUMO+1 energies, providing a predictive model for their relative reaction rates. wuxibiology.com Similarly, the biological activity of pyridine carboxylic acid derivatives has been successfully modeled using QSAR, highlighting the importance of specific structural features for their therapeutic effects. researchgate.net These models can guide the design of new derivatives of ethyl 2-fluoroisonicotinate with enhanced reactivity or desired biological profiles.

Patent Landscape and Current Research Trajectories

Analysis of Global Patent Filings Related to Ethyl 2-Fluoroisonicotinate and its Derivatives

An analysis of global patent filings reveals that Ethyl 2-fluoroisonicotinate and its derivatives are significant intermediates in the development of novel therapeutic agents. The patent landscape is characterized by a focus on inhibitors of specific biological targets and the synthesis of complex heterocyclic compounds for various medical applications.

Key findings from the patent literature indicate that Ethyl 2-fluoroisonicotinate is a crucial building block in the synthesis of compounds aimed at treating a range of diseases. For instance, a recent patent application discloses its use in creating YKL-40 inhibitors for therapeutic applications, potentially in oncology, as overexpression of YKL-40 is associated with cancers like glioblastoma. google.com Another significant area of application is in the development of antiviral agents. A patent filed by Janssen Sciences Ireland describes the use of related dihydropyrimidine (B8664642) derivatives for the treatment of HBV infection, highlighting the role of such compounds as capsid assembly modulators. google.com

Furthermore, patents have been granted for antibacterial agents that incorporate moieties derived from fluorinated isonicotinic acids. One such patent covers antibacterial piperidine (B6355638) derivatives designed to combat Gram-positive pathogens, addressing the growing concern of antibiotic resistance. google.com These filings underscore the compound's value in medicinal chemistry for generating molecules with specific biological activities.

The assignees of these patents are typically pharmaceutical companies and research institutions, indicating a strong commercial and academic interest in leveraging this compound for drug discovery. For example, a patent for kinase inhibitors, which are crucial in cancer therapy, lists the use of Ethyl 2-fluoroisonicotinate in their synthesis. googleapis.com The geographical distribution of these filings, including applications with the World Intellectual Property Organization (WIPO) and national patent offices like in Canada and the United States, suggests a global effort in this research area. google.comgoogle.comwipo.int

Table 1: Representative Global Patents Referencing Ethyl 2-fluoroisonicotinate or its Derivatives

| Patent Number | Title/Subject | Assignee/Applicant | Therapeutic Area/Application |

|---|---|---|---|

| US20230278996A1 | YKL-40 inhibitors and their therapeutic applications | Not specified in snippet | Oncology (e.g., Glioblastoma) google.com |

| WO2020001448A1 | Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases | Janssen Sciences Ireland Unlimited Company | Antiviral (Hepatitis B Virus) google.com |

| CA2598423C | Antibacterial piperidine derivatives | Not specified in snippet | Antibacterial google.com |

Identification of Emerging Research Areas and Unexplored Transformations

Emerging research involving Ethyl 2-fluoroisonicotinate is centered on novel and more efficient synthetic methodologies, particularly those that are environmentally benign. A significant area of development is electrochemical fluorination. researchgate.net Direct anodic monofluorination of ethyl isonicotinate (B8489971) has been shown to produce Ethyl 2-fluoroisonicotinate in reasonable yields. researchgate.netresearchgate.net Research in this domain focuses on optimizing reaction conditions, such as the choice of solvent and supporting electrolyte, to improve yield and selectivity, which could represent a more sustainable alternative to traditional fluorination methods. researchgate.net

Another burgeoning research avenue is the use of Ethyl 2-fluoroisonicotinate in C-H activation and functionalization reactions. whiterose.ac.uk Rhodium-catalyzed C-H amidation has been successfully applied to pyridine (B92270) scaffolds, where a 2-substituent like the fluorine in Ethyl 2-fluoroisonicotinate is crucial for the reaction to proceed. whiterose.ac.uk This strategy allows for the rapid construction of highly functionalized and medicinally relevant pyridine derivatives. whiterose.ac.uk Further exploration into palladium, copper, and ruthenium catalysis for these transformations remains an area with potential for new discoveries. whiterose.ac.uk

Unexplored transformations could involve leveraging the unique electronic properties of the fluorinated pyridine ring in novel catalytic cycles or multicomponent reactions. While its use as a building block is established, its potential as a ligand in asymmetric catalysis or in the development of new organocatalysts is less explored. The development of cascade reactions, where multiple bonds are formed in a single operation starting from Ethyl 2-fluoroisonicotinate, represents an efficient strategy to build molecular complexity and is an area ripe for investigation. whiterose.ac.uk Additionally, exploring its reactivity in photochemical transformations could unlock new synthetic pathways. acs.org

Review of Recent Academic Publications and Review Articles

Recent academic literature further illuminates the synthetic utility and application of Ethyl 2-fluoroisonicotinate. Publications have detailed various synthetic approaches to this compound and its isomers. For instance, a revisited Balz–Schiemann reaction of aryldiazonium tetrafluoroborates under catalyst- and additive-free conditions has been shown to effectively produce fluorinated heteroaromatic systems, including ethyl 3-fluoroisonicotinate, a positional isomer of the title compound. acs.org This highlights ongoing efforts to refine classic fluorination reactions for better efficiency and applicability. acs.org

The compound's role extends into materials science, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. Research has shown that ligands derived from fluorinated isonicotinic acid can be used to construct cobalt(II) coordination polymers. acs.org These materials can exhibit interesting magnetic properties, such as weak antiferromagnetic exchange between adjacent metal centers, which are influenced by the structure of the framework. acs.orgresearchgate.net

In the field of medicinal chemistry, recent publications continue to demonstrate the value of Ethyl 2-fluoroisonicotinate as a key intermediate. A PhD thesis details its synthesis from the corresponding carboxylic acid and its subsequent use in C-H activation studies to create highly functionalised quinazolinones, which are important scaffolds in drug discovery. whiterose.ac.uk This academic work underscores the practical application of the compound in synthesizing complex heterocyclic structures with potential biological activity. whiterose.ac.uk

Table 2: Summary of Recent Research Findings

| Research Area | Key Finding | Significance |

|---|---|---|

| Synthetic Methodology | Anodic monofluorination of ethyl isonicotinate provides a direct route to Ethyl 2-fluoroisonicotinate. researchgate.netresearchgate.net | Offers a potentially greener and more efficient electrochemical synthesis method. researchgate.net |

| Synthetic Methodology | The Balz–Schiemann reaction can be optimized for the synthesis of related fluoroisonicotinates under catalyst-free conditions. acs.org | Improves a classic fluorination method, making it more accessible and sustainable. acs.org |

| C-H Activation | The 2-fluoro substituent is crucial for enabling rhodium-catalyzed C-H amidation on the pyridine ring. whiterose.ac.uk | Opens pathways to rapidly synthesize complex and medicinally relevant substituted pyridines. whiterose.ac.uk |

| Materials Science | Used in the construction of cobalt(II) coordination polymers with weak antiferromagnetic properties. acs.orgresearchgate.net | Demonstrates the utility of the compound in creating advanced materials with specific magnetic behaviors. acs.org |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 2-fluoroisonicotinate, and how is its structure confirmed?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-fluoroisonicotinic acid with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to promote ester formation. Reaction parameters like temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to ethylating agent) are critical for yield optimization .

- Characterization : Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorination and ester group placement.

- Mass spectrometry (HRMS) to confirm molecular weight (C₈H₈FNO₂, MW: 169.15 g/mol).

- HPLC (≥95% purity) to assess purity, with retention time cross-referenced against known standards .

Q. How does the fluorine substituent influence the compound’s stability under varying experimental conditions?

- Fluorine’s electronegativity enhances the ester’s hydrolytic stability under acidic/basic conditions compared to non-fluorinated analogs. Stability studies involve:

- pH-dependent degradation assays (e.g., incubating in buffers at pH 2–12, 37°C) monitored via HPLC.

- Thermogravimetric analysis (TGA) to assess thermal decomposition profiles (e.g., stability up to 150°C).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in Ethyl 2-fluoroisonicotinate synthesis?

- Fluorination at the 2-position of the pyridine ring is governed by:

- Electronic effects : The electron-withdrawing nature of the adjacent ester group directs electrophilic fluorination to the meta position.

- Computational modeling : Density Functional Theory (DFT) calculations reveal lower activation energy for fluorination at C2 due to favorable orbital overlap.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for derivatives of Ethyl 2-fluoroisonicotinate?

- Contradictions may arise from:

- Solvent effects (e.g., DMSO vs. CDCl₃ causing diamagnetic shifts).

- Conformational isomerism (e.g., rotational barriers around the ester group).

- Resolution strategies:

- Variable-temperature NMR to detect dynamic processes.

- X-ray crystallography to correlate solid-state structure with solution-phase data .

Q. What methodologies are optimal for studying structure-activity relationships (SAR) of Ethyl 2-fluoroisonicotinate in medicinal chemistry?

- Stepwise substituent modulation : Synthesize analogs with variations at the 4- or 6-positions (e.g., Cl, Br, or morpholino groups) to assess bioactivity.

- In vitro assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization or microfluidic mobility shift assays.

- Molecular docking : Align fluorinated analogs with crystal structures of biological targets (e.g., EGFR) to predict binding affinities .

Q. How can researchers mitigate byproduct formation during large-scale synthesis of Ethyl 2-fluoroisonicotinate?

- Common byproducts include di-fluorinated isomers or hydrolyzed carboxylic acids. Mitigation involves:

- Reaction optimization : Slow addition of fluorinating agents to control exothermicity.

- Purification techniques : Use of preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures.

Q. What advanced analytical methods are recommended for quantifying Ethyl 2-fluoroisonicotinate in biological matrices?

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., D₅-ethyl ester) to correct for matrix effects.

- Validation parameters : Assess linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.